3-isoquinolin-5-ylbenzonitrile
Description
3-Isoquinolin-5-ylbenzonitrile is a heteroaromatic compound featuring an isoquinoline core fused to a benzonitrile moiety. Isoquinoline, a bicyclic structure with a nitrogen atom at the 2-position, distinguishes it from quinoline (nitrogen at the 1-position), altering electronic properties and reactivity.
Properties
IUPAC Name |
3-isoquinolin-5-ylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-10-12-3-1-4-13(9-12)15-6-2-5-14-11-18-8-7-16(14)15/h1-9,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXDIWMFYWFPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC3=C2C=CN=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-isoquinolin-5-ylbenzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, where ortho-substituted benzyl azides react with alkynes to form the isoquinoline core . Another approach involves the use of silver-catalyzed cyclization of 2-alkynyl benzyl azides .
Industrial Production Methods: Industrial production methods for this compound often leverage scalable catalytic processes. For instance, the use of copper-catalyzed cyclization reactions has been reported to yield high-purity isoquinoline derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Isoquinolin-5-ylbenzonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Primary amines.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
3-Isoquinolin-5-ylbenzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-isoquinolin-5-ylbenzonitrile involves its interaction with molecular targets such as enzymes. For instance, it inhibits the activity of tankyrase enzymes, which play a role in the Wnt signaling pathway . This inhibition can lead to the suppression of cancer cell proliferation by disrupting critical cellular processes.
Comparison with Similar Compounds
The following analysis compares 3-isoquinolin-5-ylbenzonitrile with structurally related compounds from the literature, focusing on synthesis, functional groups, and applications.
Structural and Functional Group Comparisons
Key Differences :
- Synthetic Flexibility: Tosyl and carboxamide groups in the analogs serve as protective or directing groups, whereas the nitrile in this compound may enable click chemistry or nucleophilic additions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
